molecular formula C22H24N4O4 B4665511 3-{3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

3-{3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

Cat. No.: B4665511
M. Wt: 408.4 g/mol
InChI Key: FWGGWGRUHXIBHZ-UHFFFAOYSA-N
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Description

3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a quinazoline core structure

Preparation Methods

The synthesis of 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine derivative, 4-(4-methoxyphenyl)piperazine, which is then reacted with a suitable quinazoline precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as Yb(OTf)3 to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it can act as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurological disorders like Alzheimer’s disease. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives like para-methoxyphenylpiperazine and trifluoromethylphenylpiperazine. Compared to these compounds, 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has a unique quinazoline core, which provides distinct pharmacological properties. This uniqueness makes it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-30-17-8-6-16(7-9-17)24-12-14-25(15-13-24)20(27)10-11-26-21(28)18-4-2-3-5-19(18)23-22(26)29/h2-9H,10-15H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGGWGRUHXIBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
3-{3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
3-{3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
3-{3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
3-{3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
3-{3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

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